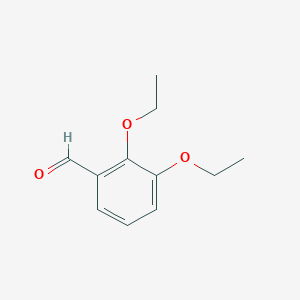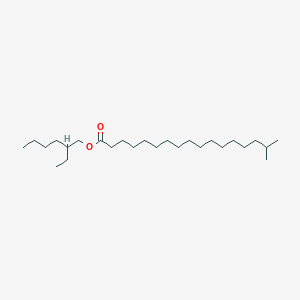
1-(4-(Trifluormethyl)phenyl)-1H-Pyrazol
Übersicht
Beschreibung
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring
Wissenschaftliche Forschungsanwendungen
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Wirkmechanismus
Target of Action
Compounds with a trifluoromethyl group have been found in many fda-approved drugs . For instance, fluoxetine, a drug that contains a trifluoromethyl group, blocks the reuse of serotonin by blocking the reuptake transporter protein located in the presynaptic terminal .
Mode of Action
For example, fluoxetine, a drug with a trifluoromethyl group, acts by blocking the reuptake of serotonin, thereby increasing the amount of serotonin in the brain .
Biochemical Pathways
For instance, 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers were resolved through lipase-catalyzed transesterification in organic solvents .
Result of Action
For example, fluoxetine, a drug with a trifluoromethyl group, can increase the amount of serotonin in the brain, which can help improve mood and decrease anxiety and panic attacks .
Action Environment
For example, certain conditions such as temperature, enzyme dosage, substrate ratio, and time can affect the lipase-catalyzed transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol .
Biochemische Analyse
Biochemical Properties
1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole has been found to interact with enzymes such as lipase PS from Pseudomonas cepacia . This enzyme was selected as the best biological catalyst for the transesterification of 1-(4-(Trifluoromethyl)phenyl)ethanol enantiomers in organic solvents . The nature of these interactions involves the use of vinyl acetate as the acyl donor for the transesterification in isooctane .
Molecular Mechanism
The molecular mechanism of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole involves its interaction with enzymes. For instance, it has been shown to participate in lipase-catalyzed transesterification reactions
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole over time are subject to various factors such as temperature, enzyme dosage, substrate ratio, and time
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole typically involves the cycloaddition or cyclization reactions with trifluoromethyl-containing building blocks. One common method includes the reaction of hydrazines with β-trifluoromethylated vinamidinium salts or 2-(trifluoromethyl)-1,3-diketones . Another approach involves the copper-mediated synthesis from α,β-alkynic tosylhydrazones with trifluoromethyltrimethylsilane through a sequence of domino cyclization, trifluoromethylation, and deprotection .
Industrial Production Methods: Industrial production methods for this compound often rely on scalable and efficient synthetic routes. The use of trifluoromethyltrimethylsilane as a nucleophilic trifluoromethylating agent is common in large-scale production due to its effectiveness and relatively mild reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving halogenation or other electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst, are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylated pyrazole oxides, while substitution reactions can produce various halogenated derivatives .
Vergleich Mit ähnlichen Verbindungen
Fluoxetine: A well-known antidepressant containing a trifluoromethyl group.
Celecoxib: An anti-inflammatory drug with a similar trifluoromethylated structure.
Fipronil: An insecticide that also features a trifluoromethyl group.
Uniqueness: 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazole stands out due to its specific combination of a trifluoromethyl group with a pyrazole ring, which imparts unique chemical and biological properties. This combination enhances its potential for diverse applications, particularly in the development of new pharmaceuticals and agrochemicals .
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-2-4-9(5-3-8)15-7-1-6-14-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIQISUWMZRLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20459076 | |
| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207797-05-5 | |
| Record name | 1-(4-(TRIFLUOROMETHYL)PHENYL)-1H-PYRAZOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20459076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B1600388.png)




